molecular formula C7H12O2 B3415671 3-(Hydroxymethyl)cyclohexanone CAS No. 32916-58-8

3-(Hydroxymethyl)cyclohexanone

Cat. No.: B3415671
CAS No.: 32916-58-8
M. Wt: 128.17 g/mol
InChI Key: OTZGKTIHFHBTGZ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)cyclohexanone is an organic compound with the molecular formula C7H12O2. It is a cyclic ketone with a hydroxymethyl group attached to the cyclohexanone ring. This compound is known for its unique physical and chemical properties, making it a valuable substance in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)cyclohexanone can be achieved through several methods. One common approach involves the nucleophilic hydroxymethylation of cyclohexanone using a Grignard reagent. The process typically involves the following steps :

  • Preparation of the Grignard reagent by reacting magnesium turnings with (isopropoxydimethylsilyl)methyl chloride in dry tetrahydrofuran.
  • Addition of freshly distilled cyclohexanone to the Grignard reagent at low temperatures.
  • Hydrolysis of the reaction mixture to yield 1-(hydroxymethyl)cyclohexanol.
  • Oxidation of 1-(hydroxymethyl)cyclohexanol to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)cyclohexanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-(carboxymethyl)cyclohexanone.

    Reduction: The ketone group can be reduced to form 3-(hydroxymethyl)cyclohexanol.

    Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

  • Oxidation of this compound results in 3-(carboxymethyl)cyclohexanone.
  • Reduction leads to the formation of 3-(hydroxymethyl)cyclohexanol.
  • Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)cyclohexanone has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.

Mechanism of Action

3-(Hydroxymethyl)cyclohexanone can be compared with other similar compounds, such as cyclohexanone and 3-(carboxymethyl)cyclohexanone :

    Cyclohexanone: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    3-(Carboxymethyl)cyclohexanone: Contains a carboxyl group instead of a hydroxymethyl group, leading to different chemical properties and reactivity.

Comparison with Similar Compounds

  • Cyclohexanone
  • 3-(Carboxymethyl)cyclohexanone
  • 1-(Hydroxymethyl)cyclohexanol

These comparisons highlight the unique reactivity and applications of 3-(Hydroxymethyl)cyclohexanone in various fields of research and industry.

Properties

IUPAC Name

3-(hydroxymethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZGKTIHFHBTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306160
Record name 3-(Hydroxymethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32916-58-8
Record name 3-(Hydroxymethyl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32916-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)cyclohexan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)cyclohexanone
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3-(Hydroxymethyl)cyclohexanone
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3-(Hydroxymethyl)cyclohexanone
Reactant of Route 4
3-(Hydroxymethyl)cyclohexanone
Reactant of Route 5
3-(Hydroxymethyl)cyclohexanone
Reactant of Route 6
3-(Hydroxymethyl)cyclohexanone

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